molecular formula C11H16O2 B14576588 1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene CAS No. 61414-60-6

1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene

Cat. No.: B14576588
CAS No.: 61414-60-6
M. Wt: 180.24 g/mol
InChI Key: NQQHLBZJLBYWKR-UHFFFAOYSA-N
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Description

1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene is a bicyclic compound with a unique structure that includes a dioxabicyclo nonene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate dienes with oxygen-containing reagents. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols .

Scientific Research Applications

1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene is unique due to its specific substitution pattern and the presence of a methylidene group.

Properties

CAS No.

61414-60-6

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1,4,4-trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene

InChI

InChI=1S/C11H16O2/c1-8-7-10(2,3)9-5-6-11(8,4)13-12-9/h5-6,9H,1,7H2,2-4H3

InChI Key

NQQHLBZJLBYWKR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)C2(C=CC1OO2)C)C

Origin of Product

United States

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